molecular formula C23H25N7O3 B12363579 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide

Cat. No.: B12363579
M. Wt: 447.5 g/mol
InChI Key: DEQCXGYERMCXNL-UHFFFAOYSA-N
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Description

BIO-7488 is a synthetic organic compound known for its potent and selective inhibition of interleukin receptor-associated kinase 4 (IRAK4). It is orally active and capable of penetrating the central nervous system. The compound has shown significant potential in treating inflammatory diseases and conditions such as ischemic stroke .

Preparation Methods

The synthesis of BIO-7488 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

BIO-7488 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BIO-7488 has a wide range of scientific research applications, including:

Mechanism of Action

BIO-7488 exerts its effects by selectively inhibiting IRAK4, a kinase involved in the signaling pathways of the innate immune system. By blocking IRAK4, BIO-7488 reduces the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation. This mechanism is particularly beneficial in conditions where excessive inflammation is detrimental, such as ischemic stroke .

Comparison with Similar Compounds

BIO-7488 is unique due to its high selectivity and potency as an IRAK4 inhibitor, as well as its ability to penetrate the central nervous system. Similar compounds include:

BIO-7488 stands out due to its excellent absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development .

Properties

Molecular Formula

C23H25N7O3

Molecular Weight

447.5 g/mol

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H25N7O3/c1-13(2)33-20-15(19(31)26-16-6-25-30-7-14(3)5-24-18(16)30)8-29-9-17(27-21(29)28-20)23-10-22(4,11-23)32-12-23/h5-9,13H,10-12H2,1-4H3,(H,26,31)

InChI Key

DEQCXGYERMCXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C=N2)NC(=O)C3=CN4C=C(N=C4N=C3OC(C)C)C56CC(C5)(OC6)C)N=C1

Origin of Product

United States

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